2-[4-(Diethylamino)phenyl]-2-propanol
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Overview
Description
2-[4-(Diethylamino)phenyl]-2-propanol is an organic compound that features a diethylamino group attached to a phenyl ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Diethylamino)phenyl]-2-propanol typically involves the reaction of 4-(Diethylamino)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of 4-(Diethylamino)benzaldehyde using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Diethylamino)phenyl]-2-propanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-[4-(Diethylamino)phenyl]-2-propanone.
Reduction: Formation of various reduced derivatives depending on the specific reducing agent and conditions.
Substitution: Formation of substituted derivatives with different functional groups replacing the diethylamino group.
Scientific Research Applications
2-[4-(Diethylamino)phenyl]-2-propanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(Diethylamino)phenyl]-2-propanol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with biological molecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)benzaldehyde: A precursor in the synthesis of 2-[4-(Diethylamino)phenyl]-2-propanol.
2-[4-(Diethylamino)phenyl]-2-propanone: An oxidized derivative of the compound.
4-(Diethylamino)phenol: A related compound with a hydroxyl group instead of a propanol moiety.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(diethylamino)phenyl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-5-14(6-2)12-9-7-11(8-10-12)13(3,4)15/h7-10,15H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMRZFPVCLWCMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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